Cas no 724444-40-0 (EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl-)

EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl- structure
724444-40-0 structure
Product Name:EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl-
CAS No:724444-40-0
MF:C22H26FN5O5
MW:459.47074842453
CID:831101
PubChem ID:54716246
Update Time:2025-04-19

EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl- Chemical and Physical Properties

Names and Identifiers

    • EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl-
    • ETHANEDIAMIDE, N1-[(10S)-2-[[[(4-FLUOROPHENYL)METHYL]AMINO]CARBONYL]-4,6,7,8,9,10-HEXAHYDRO-3-HYDROXY-4-OXOPYRIMIDO[1,2...
    • EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]aze
    • N'-[(10S)-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-10-yl]-N,N,N'-trimethyloxamide
    • CHEMBL408962
    • Ethanediamide,N1-[(10S)-2-[[[(4-fluorophenyl)methyl]amino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyrimido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl-
    • DTXSID50716205
    • N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide
    • 724444-40-0
    • Bicyclic pyrimidinone, (S)-28c
    • BDBM22712
    • N-[(10S)-2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4H,6H,7H,8H,9H,10H-pyrimido[1,2-a]azepin-10-yl]-N'',N'',N''''-trimethylethanediamide
    • Inchi: 1S/C22H26FN5O5/c1-26(2)21(32)22(33)27(3)15-6-4-5-11-28-18(15)25-16(17(29)20(28)31)19(30)24-12-13-7-9-14(23)10-8-13/h7-10,15,29H,4-6,11-12H2,1-3H3,(H,24,30)/t15-/m0/s1
    • InChI Key: WBQCKUNNRLRPOG-HNNXBMFYSA-N
    • SMILES: FC1C=CC(=CC=1)CNC(C1=C(C(N2CCCC[C@@H](C2=N1)N(C(C(N(C)C)=O)=O)C)=O)O)=O

Computed Properties

  • Exact Mass: 459.19179711g/mol
  • Monoisotopic Mass: 459.19179711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 878
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 123Ų

EthanediaMide, N1-[(10S)-2-[[[(4-fluorophenyl)Methyl]aMino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyriMido[1,2-a]azepin-10-yl]-N1,N2,N2-triMethyl- Related Literature

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd